molecular formula C22H32N2O2 B140520 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile CAS No. 151903-53-6

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile

Cat. No.: B140520
CAS No.: 151903-53-6
M. Wt: 356.5 g/mol
InChI Key: GFPGEWHJZPFZMC-UHFFFAOYSA-N
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Description

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula C22H32N2O2 and a molecular weight of 356.5 g/mol. This compound is characterized by the presence of a cyanomethyl group and two hexyloxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and research applications.

Mechanism of Action

Target of Action

It is known to be a monomeric precursor for the light-emitting polymer oc6c6-cn-ppv (or dheo-cn-ppv) . This suggests that its target could be related to light-emitting applications, possibly involving interactions with certain types of photoreceptors or light-sensitive molecules.

Mode of Action

As a monomeric precursor for the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV), it likely undergoes a series of chemical reactions to form this polymer . The resulting polymer is known to emit light when subjected to certain conditions, suggesting that the compound may interact with its targets to facilitate this light emission.

Result of Action

The primary result of the action of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is the formation of the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV) . This polymer is known to emit light under certain conditions, suggesting that the compound’s action results in the creation of a material with light-emitting properties.

Action Environment

The action of this compound is likely influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals, which may affect the compound’s stability, efficacy, and the nature of its interactions with its targets.

Preparation Methods

The synthesis of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile typically involves the reaction of 2,5-dihexyloxybenzaldehyde with a cyanomethylating agent under specific conditions. One common method includes the use of acetonitrile as the cyanomethyl source, catalyzed by transition metals such as copper or iron . The reaction conditions often involve heating and the presence of an oxidant to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but with two cyanomethyl groups attached to the phenyl ring.

    2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile: This compound has methoxy groups instead of hexyloxy groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-3-5-7-9-15-25-21-17-20(12-14-24)22(18-19(21)11-13-23)26-16-10-8-6-4-2/h17-18H,3-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGEWHJZPFZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404897
Record name 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151903-53-6
Record name 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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